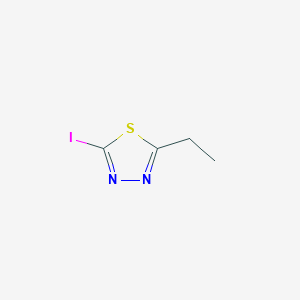![molecular formula C6H4BrN3 B11721376 8-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11721376.png)
8-Bromoimidazo[1,2-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-c]pyrimidine ring system. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8-Bromoimidazo[1,2-c]pyrimidine can be synthesized through various methods. One common approach involves the reaction of 4-aminopyrimidines with methyl ketones and bromine. The reaction typically proceeds in a ratio of 1:1:2 (4-aminopyrimidine: methyl ketone: bromine) under reflux conditions in ethanol. Sodium bicarbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromoimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidines, while oxidation and reduction reactions can modify the functional groups attached to the ring system .
Aplicaciones Científicas De Investigación
8-Bromoimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 8-Bromoimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
8-Bromoimidazo[1,2-c]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Imidazo[1,2-b]pyridazine: A related compound with distinct chemical properties and applications.
Imidazo[1,2-c]quinazoline: Known for its use in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C6H4BrN3 |
|---|---|
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
8-bromoimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H |
Clave InChI |
FUJPXBMPYFYSER-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NC=C(C2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Hydroxy-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethanimidamide](/img/structure/B11721298.png)


![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)

![[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B11721339.png)


![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)

![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)


